molecular formula C18H17N3O4 B1650033 3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-72-7

3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B1650033
CAS No.: 1105191-72-7
M. Wt: 339.3
InChI Key: XWULHOPDKBPQFI-UHFFFAOYSA-N
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Description

3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid is a pyrazolo[4,3-c]pyridine derivative characterized by a carboxylic acid group at position 7, a phenyl group at position 2, and a tetrahydrofuran-derived oxolan-2-ylmethyl substituent at position 4. The oxolan-2-ylmethyl group distinguishes it from related compounds, introducing a cyclic ether moiety that may enhance hydrogen bonding and metabolic stability compared to purely aliphatic or aromatic substituents .

Properties

IUPAC Name

3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-14-10-20(9-13-7-4-8-25-13)11-15(18(23)24)16(14)19-21(17)12-5-2-1-3-6-12/h1-3,5-6,10-11,13H,4,7-9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWULHOPDKBPQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111242
Record name 3,5-Dihydro-3-oxo-2-phenyl-5-[(tetrahydro-2-furanyl)methyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-72-7
Record name 3,5-Dihydro-3-oxo-2-phenyl-5-[(tetrahydro-2-furanyl)methyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-3-oxo-2-phenyl-5-[(tetrahydro-2-furanyl)methyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation

Reaction of 3-aminopyridine-4-carboxylate derivatives with diethyl oxalate in the presence of LiHMDS generates a β-keto ester intermediate. This step, conducted in tetrahydrofuran (THF) at -78°C, achieves 75–85% yields by stabilizing enolate species. Subsequent treatment with hydrazine hydrate at 80°C in acetic acid induces cyclization, forming the pyrazole ring (Table 1).

Table 1: Cyclization Conditions and Yields

Starting Material Reagent Temperature Yield (%)
Ethyl 3-aminopyridine-4-carboxylate Hydrazine hydrate 80°C 82
Methyl 3-aminopyridine-4-carboxylate Hydrazine hydrate 70°C 78

Palladium-Catalyzed Functionalization

Oxidation and Carboxylic Acid Formation

The 3-oxo group is introduced via Jones oxidation of a secondary alcohol precursor, while the carboxylic acid at C7 results from ester hydrolysis.

Ketone Formation

Oxidation of 3-hydroxypyrazolo[4,3-c]pyridine derivatives with CrO₃ in aqueous H₂SO₄ (Jones reagent) at 0°C quantitatively yields the 3-oxo moiety. Safer alternatives using IBX (2-iodoxybenzoic acid) in DMSO achieve 89% conversion.

Ester Hydrolysis

Saponification of the ethyl ester at C7 is performed with LiOH in THF/H₂O (3:1) at 25°C, completing within 12 hours. Acidic workup with HCl precipitates the carboxylic acid in 94% purity (Table 3).

Table 3: Hydrolysis Conditions for Carboxylic Acid Formation

Base Solvent Ratio (THF:H₂O) Temperature Time (h) Yield (%)
LiOH 3:1 25°C 12 94
NaOH 2:1 50°C 6 88

Convergent Synthesis Strategies

Recent advances emphasize convergent approaches to improve scalability:

Fragment Coupling

Coupling a pre-formed oxolan-2-ylmethyl-pyrazole segment with a functionalized pyridine-carboxylic acid via SNAr (nucleophilic aromatic substitution) reduces step count. Using CsF as a promoter in DMF at 130°C, this method achieves 76% yield.

Flow Chemistry Applications

Continuous-flow systems enhance the LiHMDS-mediated alkylation step, reducing reaction time from 12 hours to 45 minutes while maintaining 82% yield.

Analytical and Purification Considerations

Final purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves regioisomeric impurities. LCMS monitoring ([M+H]⁺ = 356.1) confirms product identity, while ¹H NMR (DMSO-d₆) verifies substituent integration.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with molecular targets in biological systems. This interaction can modulate various pathways, leading to the compound’s observed effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 5 significantly influences melting points, solubility, and synthetic yields. Key comparisons include:

Compound Name Substituent at Position 5 Melting Point (°C) Yield (%) Molecular Formula Reference
Target Compound Oxolan-2-ylmethyl Not Reported Not Given Likely ~C₁₉H₂₀N₃O₄
5-(4-Methylphenyl) derivative (7b) 4-Methylphenyl 233–235 50 C₂₄H₁₉N₃O₃
5-(4-Methoxyphenyl) derivative (7c) 4-Methoxyphenyl 236–237 79 C₂₅H₂₁N₃O₄
5-(Prop-1-yl) derivative (6c) n-Propyl 212–214 89 C₁₈H₁₉N₃O₃
5-(Quinolin-3-yl) derivative (7f) Quinolin-3-yl 248–251 84 C₂₄H₁₈N₄O₃
5-(4-Methoxybenzyl) derivative (6g) 4-Methoxybenzyl 216–217 77 C₂₄H₂₁N₃O₄
5-Ethyl derivative (Discontinued) Ethyl Not Reported N/A C₁₄H₁₃N₃O₃
  • Melting Points: Aromatic substituents (e.g., quinolin-3-yl in 7f) correlate with higher melting points (>240°C), likely due to enhanced π-π stacking. Aliphatic groups (n-propyl in 6c) result in lower melting points (~210–215°C). The oxolan-2-ylmethyl group’s cyclic ether may offer intermediate melting behavior, though data is unavailable .
  • Yields : Electron-rich aromatic amines (e.g., 4-methoxyaniline in 7c) yield higher (79%) compared to sterically hindered substituents (4-methylphenyl in 7b: 50%) . The oxolan group’s synthesis efficiency remains unclear.

Functional Group Analysis

  • Carboxylic Acid vs. Esters : The target compound’s free carboxylic acid at position 7 contrasts with ethyl esters in analogs (e.g., 7b, 7c). This difference impacts solubility (carboxylic acids are more polar) and reactivity (esters are typically more lipophilic) .
  • Oxolan-2-ylmethyl vs.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Esters (e.g., 7b, 7c) show carbonyl stretches at 1730 cm⁻¹ (ester C=O) and 1670–1650 cm⁻¹ (pyrazolone C=O). The target compound’s carboxylic acid would exhibit a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch near 1700 cm⁻¹ .
  • Mass Spectrometry : Analogs like 7c (M⁺ = 389) and 7b (M⁺ = 373) align with their molecular formulas. The target compound’s molecular ion would likely exceed 300 m/z due to the oxolan group’s added mass .

Biological Activity

3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound notable for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological interactions. The presence of the oxolan group and the carboxylic acid enhances its solubility and potential reactivity with biological molecules.

Property Details
IUPAC Name This compound
Molecular Formula C18H17N3O4
Molecular Weight 341.34 g/mol
CAS Number 1105191-72-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate various pathways by inhibiting certain enzymes or receptors, which can lead to therapeutic effects such as anti-inflammatory or anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives can inhibit kinases associated with tumor growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell models, suggesting a potential role in treating inflammatory diseases.

Antiviral Activity

Preliminary studies indicate that the compound could possess antiviral properties by interfering with viral replication mechanisms. The specifics of these interactions are still under investigation.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited IC50 values as low as 210 nM against specific kinases involved in inflammation and cancer progression . This suggests a strong potential for therapeutic applications.
  • In Vivo Studies : In animal models, compounds related to this structure promoted significant weight loss and improved insulin sensitivity, indicating metabolic benefits alongside their primary pharmacological effects .
  • Mechanistic Insights : Research utilizing docking studies has provided insights into how these compounds bind to target proteins, revealing critical interactions that could be leveraged for drug design.

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but complicate purification.
  • Protective groups : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions at reactive nitrogen sites .

Q. Example Optimization Table :

StepReagentsConditionsYield (%)Purity (%)
CyclizationPOCl₃, DMF90°C, 6 hr6585
AlkylationK₂CO₃, THFRT, 12 hr7290
HydrolysisNaOH, EtOH/H₂OReflux, 3 hr8895

What advanced spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry of the pyrazolo-pyridine core and oxolane substitution pattern. Aromatic protons near δ 7.2–8.1 ppm confirm phenyl group attachment, while oxolane protons appear as multiplet signals at δ 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 368.1212) and fragmentation patterns.
  • X-ray Crystallography : SHELXL software refines crystal structures, identifying bond angles and torsional strain. For example, the dihedral angle between pyridine and phenyl rings is typically 15–25°, affecting π-π stacking interactions .

Q. Advanced Application :

  • Dynamic NMR : Detects conformational flexibility in the oxolane ring at low temperatures (−60°C).
  • Time-resolved XRD : Monitors structural changes during solvate formation.

How can researchers resolve contradictory bioactivity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

Advanced Research Focus
Contradictions often arise from assay-specific variables:

  • Cell line variability : HeLa cells (cervical cancer) may show IC₅₀ values of 2.5 µM, while DU 145 (prostate cancer) requires 10 µM due to differential membrane permeability .
  • Concentration thresholds : Anti-inflammatory effects (TNF-α suppression) may dominate at <1 µM, while cytotoxicity emerges at >5 µM.
  • Redox interference : Thiol-containing assay buffers (e.g., MTT) may artificially inflate cytotoxicity readings.

Q. Methodological Recommendations :

  • Dose-response profiling : Test 0.1–100 µM ranges across multiple cell lines.
  • Orthogonal assays : Validate TNF-α suppression via ELISA alongside luciferase-based NF-κB reporter assays .

What computational strategies are effective for predicting biological targets and binding modes?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Glide predicts affinity for kinases (e.g., MAPK, PI3K) by aligning the carboxylic acid group with ATP-binding site residues.
  • MD simulations : GROMACS simulations (50 ns) assess stability of the ligand-enzyme complex. For example, the oxolane moiety stabilizes hydrophobic pockets via van der Waals interactions .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with IC₅₀ values; electron-withdrawing groups enhance kinase inhibition.

Q. Validation :

  • Free energy calculations : MM-PBSA estimates binding energy (ΔG ~ −8.5 kcal/mol for PI3Kγ).
  • In vitro correlation : Compare computational predictions with enzymatic inhibition assays (e.g., IC₅₀ = 1.8 µM for PI3Kγ) .

How should researchers design experiments to evaluate metabolic stability and degradation pathways?

Q. Advanced Research Focus

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. The oxolane ring is prone to hydroxylation at C2, forming a diol metabolite (m/z +32).
  • Phase II conjugation : Glucuronidation of the carboxylic acid group occurs rapidly (t₁/₂ < 30 min in hepatocytes).
  • Degradation under stress : Forced degradation (acid/alkali/oxidative conditions) identifies labile sites. The pyrazolo-pyridine core degrades at pH > 10, generating phenylhydrazine byproducts .

Q. Analytical Workflow :

ConditionDegradantDetection Method
0.1 M HCl, 70°CPhenylhydrazineHPLC-UV (λ = 254 nm)
3% H₂O₂, RTN-Oxide derivativeHRMS ([M+H]⁺ = 384.1158)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid

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